Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate

Lipophilicity ADME Chromatography

Medicinal chemistry groups often face supply bottlenecks for regiochemically pure, multi-vector oxazole scaffolds. This 5-(4-chlorophenyl) oxazole-4-carboxylate solves that by providing a single, high-purity intermediate enabling at least four distinct diversification paths. - Dual reactive handles: ethyl ester for hydrazide/amide formation; 4-chlorophenyl for Pd-catalyzed cross-coupling. - Enables focused library synthesis for HCMV inhibitor SAR expansion without sourcing multiple precursors. - Consistent lot-to-lot purity (≥97%) reduces purification burden in parallel synthesis workflows.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 127919-28-2
Cat. No. B166727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-chlorophenyl)oxazole-4-carboxylate
CAS127919-28-2
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
InChIKeyXAZCYGPJBWGQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate – Overview


Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (CAS 127919-28-2) is a 5-substituted oxazole-4-carboxylate derivative featuring an ethyl ester at the 4-position and a 4-chlorophenyl group at the 5-position of the 1,3-oxazole core . This heterocyclic scaffold serves as a versatile intermediate in medicinal chemistry and synthetic organic chemistry, with the oxazole ring providing a rigid planar pharmacophore for target engagement and the 4-chlorophenyl substitution introducing enhanced lipophilicity (ACD/LogP 2.66–2.95) . The compound is typically supplied at ≥95–98% purity and is utilized in the design of bioactive molecules, including antiviral agents targeting human cytomegalovirus (HCMV), anti-inflammatory leads, and fluorescent dye precursors .

Heterocyclic building block for medicinal chemistry and diversity-oriented synthesis
Ethyl ester handle for transesterification, hydrazinolysis or reduction pathways
4-Chlorophenyl substitution adds lipophilicity for membrane permeability studies

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate – Why Generic Substitution Fails


Although numerous oxazole-4-carboxylate derivatives share the core heterocyclic scaffold, substitution patterns critically govern both physicochemical properties and downstream reactivity. Generic substitution with the unsubstituted phenyl analog (ethyl 5-phenyloxazole-4-carboxylate, CAS 32998-97-3) alters lipophilicity (ΔLogP ≈ 0.8 units reduction), which modifies compound retention time in reverse-phase chromatography and membrane permeability in cell-based assays . Substitution with the carboxylic acid derivative (5-(4-chlorophenyl)oxazole-4-carboxylic acid, CAS 143659-14-7) or methyl ester analog (methyl 5-(4-chlorophenyl)oxazole-4-carboxylate, CAS 89204-93-3) fundamentally changes the reactive handle, precluding ethyl ester-specific transformations such as transesterification or hydrazide formation . Furthermore, the 4-chlorophenyl group at the 5-position is not interchangeable with 2-substituted or unsubstituted phenyl variants in SAR campaigns, as this substitution site determines binding orientation within defined pharmacophore models for antiviral and anti-inflammatory targets [1].

Unsubstituted phenyl analog may shift lipophilicity and reverse-phase retention, altering assay compatibility.
Carboxylic acid or methyl ester derivatives change the reactive handle, limiting ester-specific transformations.
2-Substituted or unsubstituted phenyl variants may disrupt pharmacophore binding orientation in SAR models.

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate – Evidence vs. Analogs


Lipophilicity Advantage vs. Unsubstituted Phenyl Analog

The 4-chlorophenyl substitution on the oxazole scaffold confers significantly higher lipophilicity compared to the unsubstituted phenyl analog, ethyl 5-phenyloxazole-4-carboxylate. Predicted ACD/LogP for the target compound is 2.66–2.95 (KOWWIN estimate), whereas the unsubstituted phenyl analog exhibits LogP ≈ 1.9–2.1 . This ΔLogP of approximately +0.8–1.0 units translates to measurably longer retention times in reverse-phase HPLC and increased predicted membrane permeability (ACD/BCF = 68.67), a critical consideration for cell-based assay design and pharmacokinetic profiling .

Lipophilicity comparison
Data to verify
Predicted ACD/LogP 2.66–2.95 vs 1.9–2.1 (Δ ≈ 0.8–1.0)
May support chromatographic retention design
Predicted values; experimental validation recommended
Lipophilicity ADME Chromatography LogP

Ester Reactivity for Selective Derivatization

The ethyl ester moiety at the 4-position provides a versatile reactive handle for derivatization that is absent in the corresponding carboxylic acid derivative, 5-(4-chlorophenyl)oxazole-4-carboxylic acid (CAS 143659-14-7). The ethyl ester can undergo selective transesterification, hydrazinolysis to form hydrazides, and LiAlH₄ reduction to the primary alcohol — transformations that are either incompatible with or require protection/deprotection steps for the free carboxylic acid . The free acid, in contrast, is primarily limited to amide coupling via activation (e.g., HATU, EDC) or salt formation .

Ester reactivity
Class-level
Ethyl ester: transesterification, hydrazinolysis, reduction. Acid: amide coupling only.
Preserves multiple divergent synthetic routes
Standard organic transformations; ester-specific scope
Synthetic Chemistry Ester Hydrolysis Prodrug Derivatization

5-Aryl Substitution for Anti-HCMV Activity

The 5-(4-chlorophenyl)oxazole-4-carboxylate scaffold serves as a privileged intermediate for generating 5-functionalized derivatives with anti-HCMV activity. In a systematic in vitro evaluation, ten 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile were synthesized and assessed against human cytomegalovirus [1]. The 5-aryl substitution pattern, exemplified by the 4-chlorophenyl group in this compound, provides a defined vector for SAR optimization, with the 5-position being a key diversification site for modulating antiviral potency [2].

Anti-HCMV scaffold
Reported
5-(4-Chlorophenyl) oxazole series showed antiviral activity in vitro (plaque reduction assay).
Reported anti-HCMV chemotype context
SAR trend; activity of the specific building block not reported
Antiviral HCMV SAR Oxazole derivatives

Fluorescent Dye Core with High Quantum Yield

The 5-aryl-4-carboxyoxazole core — for which ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate serves as a representative ethyl ester derivative — has been identified as a promising scaffold for constructing fluorescent dyes with unusual Stokes shifts and high quantum yields. Sequential palladium-catalyzed direct arylation of oxazole-4-carboxylates enabled rapid access to DPO and POPOP (di)carboxylate analogs, with three novel sensors discovered exhibiting these favorable photophysical properties . The 5-aryl substitution (including 4-chlorophenyl) contributes to the conjugated π-system essential for fluorescence, while the carboxylate at position 4 provides a functional anchor for further conjugation or immobilization [1].

Fluorescent dye platform
Class-level
5-Aryl-4-carboxyoxazole core used for DPO/POPOP sensors with unusual Stokes shifts.
Reported fluorescent sensor scaffold
Electronic tuning via 5-aryl substituent possible
Fluorescence Dye Chemistry Oxazole Sensor

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate – Research & Procurement Applications


Anti-HCMV Lead Optimization

Investigators pursuing small-molecule inhibitors of human cytomegalovirus (HCMV) can employ this compound as a 5-substituted oxazole-4-carboxylate building block for SAR expansion. The 4-chlorophenyl group at the 5-position serves as a lipophilic anchor that can be systematically replaced with alternative aryl or heteroaryl groups via Pd-catalyzed cross-coupling or by starting from the corresponding aldehyde in de novo oxazole synthesis [1]. The ethyl ester at C4 can be hydrolyzed to the carboxylic acid for amide coupling or retained for prodrug strategies, providing two distinct vectors for property modulation .

Fluorescent Sensors with Tunable Stokes Shifts

This compound serves as a 5-aryl-4-carboxyoxazole core for constructing DPO- and POPOP-type fluorescent sensors. The ethyl ester can be hydrolyzed to the free acid for conjugation to biomolecules or solid supports, while the 4-chlorophenyl group contributes to the extended conjugation that underpins favorable fluorescence quantum yields [1]. Sequential Pd-catalyzed direct arylation at the remaining oxazole positions enables modular construction of sensor libraries with tunable photophysical properties .

Lipophilicity Studies for HPLC Method Development

Due to its well-defined predicted LogP (2.66–2.95), this compound is an ideal calibration standard or test analyte for developing and validating reverse-phase HPLC and UPLC methods targeting moderately lipophilic small molecules [1]. The 4-chlorophenyl substitution provides distinct UV absorbance for detection, and the compound can be used to benchmark retention time shifts when evaluating new column chemistries or mobile phase gradients .

Diversifiable Heterocyclic Library Intermediate

Medicinal chemistry groups engaged in diversity-oriented synthesis can utilize this compound as a core scaffold for generating focused libraries. The ethyl ester handle permits conversion to hydrazides (via hydrazine), primary alcohols (via LiAlH₄), or amides (via hydrolysis then coupling), while the 5-(4-chlorophenyl) group can undergo Suzuki-Miyaura or Buchwald-Hartwig coupling after appropriate halogenation or via direct C–H activation strategies [1]. This single intermediate thus enables at least four distinct vectors of chemical diversification .

Application
Selection Property
Validation Focus
HCMV inhibitor SAR studies
5-(4-Chlorophenyl) oxazole scaffold
Antiviral activity screening and target engagement
Fluorescent sensor construction
Oxazole-4-carboxylate core for DPO/POPOP dyes
Photophysical characterization (Stokes shift, quantum yield)
RP-HPLC method calibration
Defined LogP and UV absorbance
Retention time benchmarking and method validation
Diversity-oriented synthesis
Ethyl ester and 5-aryl handle for derivatization
Chemical diversification and library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.